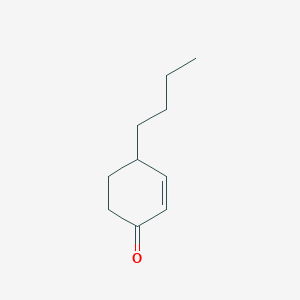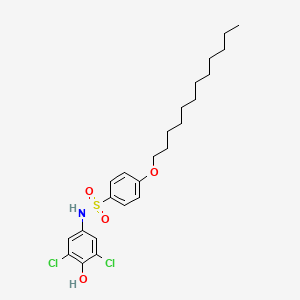
N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-hydroxyaniline and 4-(dodecyloxy)benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions using a base like triethylamine.
Procedure: The 3,5-dichloro-4-hydroxyaniline is dissolved in the solvent, and the base is added. The 4-(dodecyloxy)benzenesulfonyl chloride is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atoms would yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential antimicrobial or antifungal agent due to the presence of the sulfonamide group.
Medicine: Investigated for its potential use in drug formulations.
Industry: Used in the development of materials with specific properties, such as surfactants or polymers.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide would depend on its specific application. In the case of antimicrobial activity, it might inhibit the synthesis of folic acid in bacteria, similar to other sulfonamides. The molecular targets and pathways involved would include enzymes like dihydropteroate synthase.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Uniqueness
N-(3,5-Dichloro-4-hydroxyphenyl)-4-(dodecyloxy)benzene-1-sulfonamide is unique due to the presence of both hydrophobic (dodecyloxy group) and hydrophilic (sulfonamide group) moieties, which can impart unique properties such as enhanced solubility and bioavailability.
Propiedades
Número CAS |
130768-46-6 |
|---|---|
Fórmula molecular |
C24H33Cl2NO4S |
Peso molecular |
502.5 g/mol |
Nombre IUPAC |
N-(3,5-dichloro-4-hydroxyphenyl)-4-dodecoxybenzenesulfonamide |
InChI |
InChI=1S/C24H33Cl2NO4S/c1-2-3-4-5-6-7-8-9-10-11-16-31-20-12-14-21(15-13-20)32(29,30)27-19-17-22(25)24(28)23(26)18-19/h12-15,17-18,27-28H,2-11,16H2,1H3 |
Clave InChI |
YJCNBFBETNEMMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]pentyl}(dioctyl)oxo-lambda~5~-phosphane](/img/structure/B14264321.png)
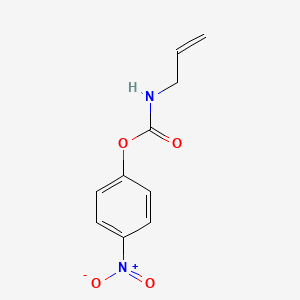
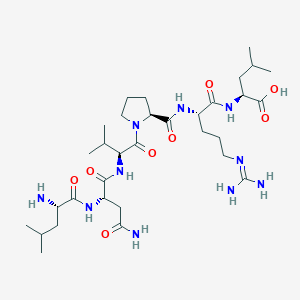
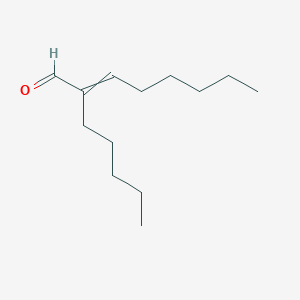
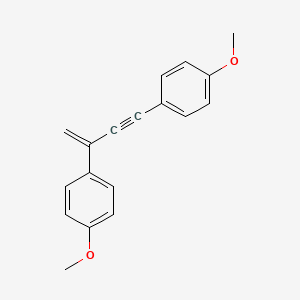
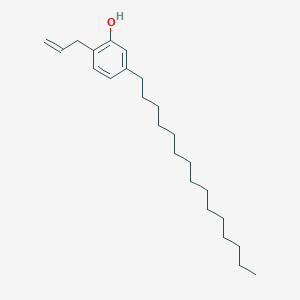
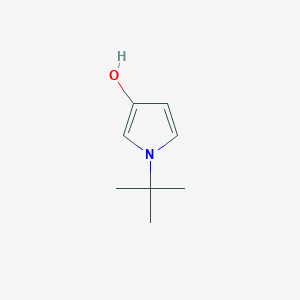
![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)
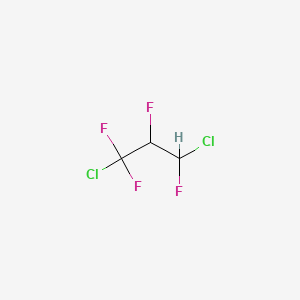
![Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-](/img/structure/B14264367.png)

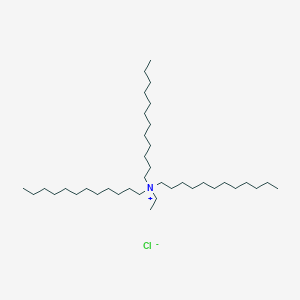
![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)
